molecular formula C15H13ClN2O B12731198 7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 258850-12-3

7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B12731198
CAS No.: 258850-12-3
M. Wt: 272.73 g/mol
InChI Key: WFGFYHXGHNFROB-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This compound, in particular, is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine in the presence of a base, followed by cyclization to form the benzodiazepine core . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant properties observed with benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.

    Alprazolam: Known for its use in treating anxiety and panic disorders.

    Lorazepam: Commonly used for its anxiolytic and sedative effects.

Uniqueness

7-Chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific binding affinity and efficacy at the GABA-A receptor can result in different therapeutic and side effect profiles .

Properties

CAS No.

258850-12-3

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

7-chloro-3-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H13ClN2O/c16-12-6-7-13-11(8-12)9-17-14(15(19)18-13)10-4-2-1-3-5-10/h1-8,14,17H,9H2,(H,18,19)

InChI Key

WFGFYHXGHNFROB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC(=O)C(N1)C3=CC=CC=C3

Origin of Product

United States

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